Dehydroaripiprazole-d8-1
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Overview
Description
Dehydroaripiprazole-d8-1 is a deuterium-labeled derivative of Dehydroaripiprazole, which is an active metabolite of Aripiprazole. Aripiprazole is an antipsychotic agent used primarily in the treatment of schizophrenia and bipolar disorder. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of Aripiprazole and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaripiprazole-d8-1 involves the deuteration of Dehydroaripiprazole. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
Dehydroaripiprazole-d8-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
Dehydroaripiprazole-d8-1 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of Aripiprazole and its metabolites.
Metabolic Profiling: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Aripiprazole.
Drug Development: The compound is used in the development of new antipsychotic drugs by providing insights into the pharmacokinetics and metabolic profiles of potential drug candidates.
Mechanism of Action
Dehydroaripiprazole-d8-1 exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors. This unique mechanism of action helps stabilize dopamine and serotonin levels in the brain, contributing to its antipsychotic effects. The compound’s interaction with these receptors modulates neurotransmitter release and signaling pathways, leading to therapeutic effects in the treatment of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound of Dehydroaripiprazole-d8-1, used as an antipsychotic agent.
Brexpiprazole: A similar antipsychotic with partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors.
Cariprazine: Another antipsychotic with a similar mechanism of action, used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool for research .
Properties
Molecular Formula |
C23H25Cl2N3O2 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |
InChI Key |
CDONPRYEWWPREK-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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